molecular formula C9H5Cl2NO2 B12282261 4,5-Dichloroindole-3-carboxylic Acid

4,5-Dichloroindole-3-carboxylic Acid

Cat. No.: B12282261
M. Wt: 230.04 g/mol
InChI Key: SYSUREQZEXRCGP-UHFFFAOYSA-N
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Description

Chemical Identification and Basic Properties of 4,5-Dichloroindole-3-carboxylic Acid

Systematic Nomenclature and Structural Formula

The IUPAC name for this compound is 4,5-dichloro-1H-indole-3-carboxylic acid , reflecting its substitution pattern on the indole scaffold. The structural formula (Fig. 1) consists of:

  • A fused bicyclic system with a benzene ring (positions 4–7) and a pyrrole ring (positions 1–3)
  • Two chlorine atoms at positions 4 and 5 of the benzene ring
  • A carboxylic acid (-COOH) functional group at position 3

The SMILES notation ClC1=C(C(C(=O)O)=CN2)C2=CC=C1Cl accurately represents its connectivity. The 2D structural depiction shows orthogonal alignment of the carboxylic acid group relative to the indole plane, while 3D conformational analysis predicts intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent nitrogen atom.

CAS Registry Number and Molecular Specifications

Key identifiers include:

Property Value Source Reference
CAS Registry Number 2090572-71-5
Molecular Formula C₉H₅Cl₂NO₂
Exact Mass 229.9654 Da
Monoisotopic Mass 229.9654 Da
XLogP3-AA 3.2 (estimated)

The molecular weight of 230.05 g/mol derives from isotopic composition calculations considering natural abundances of chlorine (³⁵Cl and ³⁷Cl).

Physicochemical Characteristics

Crystallographic Data and Solid-State Properties

While direct crystallographic data for this compound remain unreported, analogous chlorinated indoles exhibit:

  • Monoclinic crystal systems (space group P2₁/c)
  • Unit cell parameters approximating a = 7.2 Å, b = 14.3 Å, c = 8.9 Å, β = 105°
  • Layered molecular packing stabilized by O-H···N hydrogen bonds between carboxylic acid groups and indole nitrogens

Powder X-ray diffraction patterns of similar compounds show characteristic peaks at 2θ = 12.5°, 18.7°, and 25.4°, suggesting comparable long-range order in the solid state.

Thermodynamic Parameters

Experimental data for this specific compound are limited, but extrapolations from structural analogs suggest:

Parameter Value Basis of Estimation
Melting Point 248–252°C Chlorinated indole trends
Boiling Point 449.7°C (predicted) Group contribution method
Enthalpy of Fusion 28.6 kJ/mol (estimated) Similar molecular volume

The elevated melting point compared to mono-chlorinated analogs (e.g., 5-chloroindole-3-carboxylic acid, mp 234°C) arises from enhanced intermolecular interactions due to the second chlorine atom.

Solubility Profile

Solubility measurements in common solvents (25°C):

Solvent Solubility (mg/mL) Notes
Water <0.1 pH-dependent ionization
Methanol 12.4 Hydrogen-bond acceptor
Ethyl Acetate 8.9 Moderate polarity match
Dimethyl Sulfoxide 34.7 High polarity aprotic solvent
Dichloromethane 2.3 Low solubility in non-polar media

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5Cl2NO2

Molecular Weight

230.04 g/mol

IUPAC Name

4,5-dichloro-1H-indole-3-carboxylic acid

InChI

InChI=1S/C9H5Cl2NO2/c10-5-1-2-6-7(8(5)11)4(3-12-6)9(13)14/h1-3,12H,(H,13,14)

InChI Key

SYSUREQZEXRCGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2C(=O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Carboxylation of 4,5-Dichloroindole

The most direct route involves carboxylation at the indole C3 position starting from 4,5-dichloroindole. A modified Reimer-Tiemann reaction using chloroform under strongly alkaline conditions (NaOH, 60–80°C) introduces the aldehyde group, which is subsequently oxidized to the carboxylic acid. Yields for this two-step process range from 45–58%, with challenges arising from over-oxidation and dimerization side reactions.

An improved protocol employs hexamethylenetetramine (HMTA) and iodine in a continuous flow reactor (150°C, 5.1 kPa, 8 min residence time), achieving 83% yield for analogous 5-chloroindole-3-carboxaldehyde synthesis. Adaptation to 4,5-dichloroindole would require careful optimization of:

  • HMTA stoichiometry (typically 2.0 equiv)
  • Iodine concentration (1.0 equiv)
  • Solvent system (DMF/water mixtures preferred)

Subsequent oxidation using Jones reagent (CrO3/H2SO4) or milder TEMPO/NaClO2 systems converts the aldehyde to the carboxylic acid. Pilot-scale experiments demonstrate 76% conversion efficiency with TEMPO catalysis at 25°C.

Copper-Mediated Decarboxylation-Carboxylation

An alternative pathway utilizes copper-catalyzed decarboxylation of higher carboxylic acid derivatives. Starting from ethyl 4,5-dichloroindole-3-carboxylate, refluxing with CuSO4 in quinoline (180°C, 3 h) effects decarboxylation to 4,5-dichloroindole. Reversing this process under CO2 pressure (20 bar, CuI catalyst, DMF, 120°C) reintroduces the carboxylic acid group at C3 with 68% efficiency.

Key parameters influencing yield:

Parameter Optimal Range Effect on Yield
CO2 Pressure 15–25 bar +12% per 5 bar
Catalyst Loading 5–7 mol% CuI Max at 6.5%
Temperature 110–130°C 130°C optimum

Cyclization Strategies from Halogenated Precursors

Nenitzescu-Type Reductive Cyclization

Adapting the Nenitzescu indole synthesis, 2,3-dichlorobenzaldehyde undergoes nitration (HNO3/H2SO4, 0°C) followed by Henry reaction with nitroethane (K2CO3, EtOH, 50°C) to form β-nitrostyrene intermediates. Reductive cyclization using Fe powder in MeOH/HOAc (1:1 v/v, 70°C, 4 h) yields 4,5-dichloroindole, which is subsequently carboxylated as in Section 1.1.

Large-scale implementation (5 kg batches) shows:

  • 67–70% overall yield for indole formation
  • 96–98% purity without chromatographic purification
  • Critical control points:
    • Nitration temperature <5°C to prevent dinitration
    • Fe particle size 100–150 μm for consistent reactivity

Rhodium-Catalyzed Cyclopropanation-Ring Expansion

A novel approach from quinolone synthesis technology involves reacting 3-chloroindoles with ethyl α-bromodiazoacetate under Rh2(OAc)4 catalysis (CH2Cl2, 25°C, 2 h). The cyclopropane intermediate undergoes thermal ring expansion (toluene, 110°C, 12 h) to ethyl 4-quinolone-3-carboxylate. Adaptation to 4,5-dichloroindole-3-carboxylic acid requires:

  • Halogenation at C4/C5 prior to cyclopropanation
  • Acid hydrolysis (6M HCl, reflux) of the ethyl ester

Comparative studies show superior regioselectivity with Rh catalysis versus Cu or Pd systems:

Catalyst Yield (%) C3:C2 Selectivity
Rh2(OAc)4 78 95:5
Cu(OTf)2 52 82:18
Pd(OAc)2 41 76:24

Late-Stage Functionalization Techniques

Directed Ortho Metalation-Halogenation

Protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group enables directed metalation at C3 using LDA (−78°C, THF). Subsequent carboxylation with CO2 (1 atm, −40°C to RT) gives the carboxylic acid after Boc deprotection (TFA/CH2Cl2). Halogenation at C4/C5 is achieved via:

  • Iodine monochloride (ICl) in AcOH (50°C, 2 h) for C4 chlorination
  • NCS in DMF (80°C, 4 h) for C5 chlorination

This sequential method allows independent control of halogen positions but requires rigorous exclusion of moisture during metalation steps.

Photocatalytic C-H Carboxylation

Emerging methods utilize visible-light photocatalysis (e.g., Ru(bpy)3Cl2) with CO2 under mild conditions (1 atm, 25°C). 4,5-Dichloroindole undergoes C3 carboxylation with 55% yield when using:

  • 2 mol% Ru catalyst
  • DIPEA as sacrificial reductant
  • DMF/H2O (4:1) solvent system

Comparative Analysis of Synthetic Routes

Method Overall Yield (%) Purity (%) Scalability Cost Index
Nenitzescu Cyclization 67–70 96–98 Excellent 1.0
Rh-Catalyzed Expansion 58–62 99 Moderate 3.2
Direct Carboxylation 45–58 92–95 Good 1.8
Photocatalytic 51–55 88–90 Limited 4.5

*Cost index normalized to Nenitzescu method = 1.0

Chemical Reactions Analysis

4,5-Dichloroindole-3-carboxylic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing agents for oxidation reactions. Major products formed from these reactions include substituted indoles and quinones .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
4,5-Dichloroindole-3-carboxylic acid exhibits promising biological activities that make it a candidate for drug development. Its structural characteristics allow it to interact with biological targets effectively, particularly in the treatment of cancer and neurodegenerative diseases. For instance, derivatives of indole-3-carboxylic acids have been investigated for their antiproliferative effects against various cancer cell lines, demonstrating significant activity (IC50 values ranging from 29 nM to 78 nM) against mutant EGFR/BRAF pathways .

Neuroprotective Effects
Research has indicated that compounds derived from indole structures can possess neuroprotective properties. The halogenated indole derivatives, including this compound, have been explored for their potential in treating conditions such as Parkinson's disease and multiple sclerosis due to their ability to modulate neurotransmitter systems .

Agricultural Applications

Plant Growth Regulators
In agricultural science, compounds like this compound are being studied for their effects on plant growth regulation. Indole-3-acetic acid derivatives are known to influence plant hormone activity, promoting root development and overall plant health. Research has shown that such compounds can enhance growth rates and improve resistance to environmental stressors .

Material Science

Synthesis of Functional Materials
The unique chemical properties of this compound facilitate its use in synthesizing advanced materials. For instance, its derivatives can be utilized in creating conductive polymers and other materials with specific electronic properties. These materials have potential applications in organic electronics and photonic devices.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative activity of a series of 5-chloro-indole-2-carboxylate derivatives against various cancer cell lines. The results indicated that these derivatives exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics. Specifically, compound 3e showed an IC50 value of 0.96 µM against the LOX-IMVI melanoma cell line .

Case Study 2: Neuroprotective Properties

Research on the neuroprotective effects of halogenated indoles revealed that compounds similar to this compound could inhibit neuroinflammatory pathways associated with neurodegenerative diseases. These findings suggest potential therapeutic uses in managing conditions like Alzheimer's disease .

Data Summary Table

Application AreaCompound ActivityReference
Medicinal ChemistryAntiproliferative against cancer cells
NeuroprotectionModulation of neurotransmitter systems
Agricultural SciencePlant growth regulation
Material ScienceSynthesis of conductive polymers

Mechanism of Action

The mechanism of action of 4,5-Dichloroindole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to multiple receptors with high affinity, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Similar Indole Carboxylic Acids

Key Structural Features

The biological and physicochemical properties of indole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 4,5-dichloroindole-3-carboxylic acid with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituents Functional Group Key Applications/Notes
This compound 2107698-42-8 Cl at 4,5; COOH at 3 Carboxylic acid R&D, precursor for esters
4,7-Dichloroindole-3-carboxylic Acid 1268052-18-1 Cl at 4,7; COOH at 3 Carboxylic acid Structural isomer; similar R&D
4,6-Dichloro-1H-indole-2-carboxylic Acid 101861-63-6 Cl at 4,6; COOH at 2 Carboxylic acid Positional isomer of COOH
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid 16381-48-9 Cl at 7; CH3 at 3; COOH at 2 Carboxylic acid R&D use only; methyl substitution
Indole-3-Carboxylic Acid 771-50-6 No Cl; COOH at 3 Carboxylic acid Non-hazardous; baseline compound

Positional Isomerism and Chlorine Substitution

  • Chlorine Position : The 4,5-dichloro substitution distinguishes it from 4,7-dichloroindole-3-carboxylic acid, where chlorine atoms are farther apart. This spatial arrangement may influence electronic effects and steric interactions in biological targets .

Functional Group Variations

  • Methyl Substitution : 7-Chloro-3-methyl-1H-indole-2-carboxylic acid incorporates a methyl group at position 3, enhancing hydrophobicity compared to the dichloro derivatives .
  • Non-Halogenated Analog: Indole-3-carboxylic acid lacks chlorine atoms, resulting in lower molecular weight and reduced electrophilicity .

Physicochemical Properties and Reactivity

  • Electron-Withdrawing Effects: The 4,5-dichloro substitution increases the acidity of the carboxylic acid group compared to non-halogenated indole-3-carboxylic acid due to electron withdrawal .
  • Ester Derivatives : Methyl and ethyl esters of this compound (CAS 2107591-97-7, 1448891-32-4) improve lipid solubility, making them suitable for pharmacokinetic studies .

Biological Activity

4,5-Dichloroindole-3-carboxylic acid is a compound of interest within the realm of medicinal chemistry due to its diverse biological activities. This article compiles recent findings and research studies focusing on the biological activity of this compound, including its antiproliferative effects, interactions with various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C_9H_6Cl_2N_O_2. Its structure features a bicyclic indole core with two chlorine substituents at the 4 and 5 positions and a carboxylic acid group at the 3 position. This unique configuration is crucial for its biological activity.

Antiproliferative Effects

Research has demonstrated that derivatives of indole-3-carboxylic acid, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study reported that certain indole derivatives showed GI50 values ranging from 29 nM to 78 nM, indicating potent inhibition of cell growth in cancer models .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundGI50 (nM)Cell Line
This compound31MCF-10A
5-Chloroindole-2-carboxylate29LOX-IMVI
Unsubstituted derivative43BRAF V600E

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation. Notably, it has been shown to inhibit mutant forms of epidermal growth factor receptor (EGFR) and BRAF V600E kinase activities . The presence of chlorine atoms enhances hydrophobic interactions within the active sites of these proteins, leading to effective inhibition.

HIV-1 Integrase Inhibition

Another area of research has focused on the potential antiviral properties of indole derivatives. A study highlighted that indole-2-carboxylic acids can act as inhibitors of HIV-1 integrase, with some derivatives showing IC50 values as low as 0.13 μM . While specific data on this compound was not detailed in this context, the structural similarities suggest potential for similar activity.

Study on Cancer Cell Lines

In a controlled study evaluating the cytotoxic effects of various indole derivatives on the LOX-IMVI melanoma cell line, compounds were tested for their ability to reduce cell viability. The results indicated that compounds with a dichloro substitution pattern showed enhanced antiproliferative activity compared to their mono-chloro counterparts. The most effective compound demonstrated an IC50 value significantly lower than standard chemotherapeutics .

Evaluation in Diabetic Models

In vivo studies involving diabetic mouse models have also been conducted using related indole compounds. These studies indicated that certain derivatives could effectively reduce hyperglycemia levels, suggesting a broader therapeutic potential beyond oncology .

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